molecular formula C18H15ClN2O3 B11359369 N-(4-chlorophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(4-chlorophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11359369
M. Wt: 342.8 g/mol
InChI Key: DHHGDVYUVQJLJL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.

    Introduction of Substituents: The chlorophenyl and ethoxyphenyl groups are introduced through substitution reactions, often using reagents like chlorobenzene and ethoxybenzene under specific conditions.

    Final Coupling: The final step involves coupling the synthesized oxazole ring with the substituted phenyl groups to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-ethoxyphenyl sulfone
  • N-(4-chlorophenyl)-4-ethoxyphenyl hydrazine

Uniqueness

N-(4-chlorophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific structural features, such as the oxazole ring and the combination of chlorophenyl and ethoxyphenyl groups

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15ClN2O3/c1-2-23-15-9-3-12(4-10-15)17-11-16(21-24-17)18(22)20-14-7-5-13(19)6-8-14/h3-11H,2H2,1H3,(H,20,22)

InChI Key

DHHGDVYUVQJLJL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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